D-Threitol has been identified as a natural antifreeze in the Alaskan beetle, Upis ceramboides. This insect survives harsh winters by accumulating D-threitol in its body fluids, allowing it to remain unfrozen at sub-zero temperatures []. Researchers are studying the mechanisms behind this antifreeze action, hoping to develop novel biocompatible antifreeze solutions for various applications, such as cryopreservation in medicine and agriculture.
D-Threitol is a minor metabolite found in humans. Studies suggest it might play a role in gut health and microbial interactions []. Further research is needed to understand its specific functions and potential implications for human health.
D-Threitol serves as a valuable chiral building block in organic synthesis. Its unique structure allows chemists to create complex molecules with desired stereochemistry []. This application holds promise in the development of new drugs, materials, and other products.
D-Threitol is a four-carbon sugar alcohol with the molecular formula CHO. It exists in two enantiomeric forms: D-threitol and L-threitol, which are derived from the corresponding sugars, D-threose and L-threose. D-Threitol is characterized by its chiral structure and is classified as a tetrol due to the presence of four hydroxyl groups. This compound is colorless and hygroscopic, making it useful in various chemical applications .
D-Threitol has been studied for its biological activities, particularly its role in various metabolic pathways. It is found in certain organisms, including fungi and algae, where it may function as a metabolite. Notably, D-threitol has been associated with ribose-5-phosphate isomerase deficiency, an inherited metabolic disorder . Additionally, its potential as a cryoprotectant has been noted in studies involving organisms that thrive in extreme conditions .
D-Threitol can be synthesized through several methods:
These methods highlight the compound's accessibility for research and industrial applications.
D-Threitol has various applications across different fields:
Studies have indicated that D-threitol interacts with various biological molecules, influencing metabolic pathways. Its role in ribose-5-phosphate isomerase deficiency suggests that it may affect cellular metabolism significantly. Furthermore, research into its interactions with proteins indicates potential applications in biochemical assays and therapeutic contexts .
D-Threitol shares similarities with several other sugar alcohols and tetrols. Below is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Characteristics | Unique Features |
---|---|---|---|
D-Threitol | CHO | Chiral tetrol; used as an intermediate | Found in fungi; potential cryoprotectant |
Erythritol | CHO | Sugar alcohol; used as a low-calorie sweetener | Commonly used as a sugar substitute |
Glycerol | CHO | Triol; widely used in pharmaceuticals | Moisturizing properties; non-toxic |
Xylitol | CHO | Sugar alcohol; dental health benefits | Reduces cavity-causing bacteria |
D-Threitol's unique structural properties and biological roles distinguish it from other similar compounds, making it valuable for specific applications in both research and industry .
The discovery and characterization of D-Threitol emerged through systematic investigations into carbohydrate metabolism and polyol chemistry during the mid-twentieth century. Early research identified D-Threitol as the principal end product of D-xylose metabolism in humans, establishing its fundamental role in pentose sugar processing. This initial recognition positioned D-Threitol as a significant metabolite worthy of detailed biochemical investigation.
The compound's historical significance expanded considerably through studies of metabolic disorders, where researchers identified abnormal polyol concentrations in various inborn errors of metabolism. These investigations revealed that D-Threitol concentrations in body fluids could serve as diagnostic indicators for specific enzyme deficiencies, including pentosuria and galactosemia. The systematic assessment of urinary polyol concentrations became a standard diagnostic approach, with D-Threitol serving as a key biomarker for carbohydrate metabolism derangements including diabetes mellitus and uremia.
Research into cold-hardy organisms provided another crucial historical dimension to D-Threitol discovery. Scientists investigating the extraordinary freeze tolerance of the Alaskan beetle Upis ceramboides identified D-Threitol as a novel cryoprotectant, making this species the only known animal to accumulate high concentrations of this particular polyol. This discovery opened new avenues of research into natural antifreeze mechanisms and expanded understanding of polyol biosynthesis in extreme environments.
The development of advanced analytical techniques, particularly carbon-13 nuclear magnetic resonance spectroscopy, revolutionized D-Threitol research by enabling detailed investigation of biosynthetic pathways. These technological advances allowed researchers to trace the metabolic fate of glucose isotopomers and demonstrate that carbons 3-6 of glucose become carbons 1-4 of D-Threitol through the pentose phosphate pathway. This mechanistic understanding provided crucial insights into the biochemical origins and metabolic significance of D-Threitol in living systems.
D-Threitol belongs to the class of organic compounds known as sugar alcohols, representing hydrogenated forms of carbohydrates where the carbonyl group has been reduced to a hydroxyl group. Within the broader classification system, D-Threitol is categorized under organic oxygen compounds, specifically within the super class of organic compounds and the kingdom of organic compounds. The compound exists as a C₄-polyol or tetritol, distinguishing it from other polyols by its four-carbon backbone structure.
The systematic chemical nomenclature for D-Threitol follows International Union of Pure and Applied Chemistry conventions, with the official name being (2R,3R)-butane-1,2,3,4-tetrol. This nomenclature precisely describes the stereochemical configuration, indicating the R configuration at both carbon 2 and carbon 3 positions. Alternative names include D-threose-tetrol and (-)-threitol, reflecting its relationship to the corresponding aldose sugar and its optical rotation properties.
The molecular formula C₄H₁₀O₄ represents a compact structure with an average molecular weight of 122.1198 daltons and a monoisotopic molecular weight of 122.057908808 daltons. The compound's Chemical Abstracts Service registry number is 2418-52-2, providing a unique identifier for database searches and regulatory purposes. The Simplified Molecular Input Line Entry System representation OCC@@HC@HCO accurately captures the stereochemical information essential for distinguishing D-Threitol from its enantiomer and diastereomers.
The International Chemical Identifier string InChI=1S/C4H10O4/c5-1-3(7)4(8)2-6/h3-8H,1-2H2/t3-,4-/m1/s1 provides a standardized representation that enables precise database matching and chemical informatics applications. The corresponding InChI Key UNXHWFMMPAWVPI-QWWZWVQMSA-N serves as a hashed version suitable for rapid database searches. These systematic identifiers ensure accurate communication and retrieval of D-Threitol information across diverse scientific databases and research platforms.
Table 1: Chemical Properties and Identifiers of D-Threitol
D-Threitol occupies a central position in contemporary biochemical research due to its multifaceted roles in cellular metabolism and its unique chemical properties. Recent investigations have established D-Threitol as a crucial intermediate in novel metabolic pathways, particularly in microbial systems where sophisticated enzymatic cascades facilitate its catabolism. The development of integrated bioinformatic and experimental strategies has enabled researchers to discover previously unknown pathways for D-Threitol utilization in Mycobacterium smegmatis, demonstrating the compound's importance in microbial carbon metabolism.
The significance of D-Threitol in metabolic research extends to its role as a diagnostic biomarker for various physiological and pathological states. Researchers have established that urinary D-Threitol concentrations serve as indicators for specific metabolic disorders, including ribose-5-phosphate isomerase deficiency, colorectal cancer, and uremia. These diagnostic applications highlight the compound's potential in clinical biochemistry and metabolomics research, where precise quantification of D-Threitol provides insights into carbohydrate metabolism dysfunction.
Contemporary synthetic chemistry research has identified D-Threitol as a valuable building block for constructing complex molecules and materials. Studies have demonstrated the successful incorporation of D-Threitol into linear polyurethanes, where acetalized derivatives serve as monomers for creating novel biodegradable polymers. These synthetic applications showcase the compound's versatility in materials science and its potential for developing environmentally sustainable polymeric materials. The ability to modify D-Threitol through acetalization reactions provides synthetic chemists with flexible strategies for introducing chirality and biodegradability into polymer architectures.
Advanced enzymatic synthesis approaches have further enhanced the scientific significance of D-Threitol by enabling its production from simple starting materials. Recent research has developed one-pot enzymatic cascade reactions that convert formaldehyde into L-threitol, demonstrating the feasibility of sustainable biocatalytic production methods. These synthetic strategies employ formolase and fructose-6-phosphate aldolase to generate intermediate compounds, followed by novel L-threitol dehydrogenase-catalyzed reduction using nicotinamide adenine dinucleotide as a coenzyme. The achievement of high yields (89.4%) and concentrations (405.7 millimolar) through optimized cofactor regeneration systems represents a significant advancement in biotechnological production of D-Threitol and related compounds.
Table 2: Biological Functions and Research Applications of D-Threitol
The research significance of D-Threitol continues to expand through investigations into its ecological and evolutionary roles. Studies of plant-pathogen interactions have revealed that D-Threitol functions as a fungal signal molecule, promoting colonization by Armillaria species in eucalyptus roots. This discovery has implications for understanding forest pathology and developing strategies for managing plant diseases. The identification of D-Threitol as an early signaling molecule in pathogen recognition demonstrates its importance beyond basic metabolism, extending into complex ecological interactions and plant defense mechanisms.
D-Threitol represents a four-carbon sugar alcohol with the empirical formula C4H10O4 and an average molecular weight of 122.12 grams per mole [1] [4] [8]. The compound belongs to the class of tetritols, characterized by the presence of four hydroxyl functional groups distributed along a linear carbon backbone [2] [10]. The molecular structure features a straight-chain aliphatic framework with hydroxyl substituents at each carbon position, designated by the International Union of Pure and Applied Chemistry name (2R,3R)-butane-1,2,3,4-tetrol [1] [5] [8].
The linear molecular formula can be expressed as HOCH2[CH(OH)]2CH2OH, highlighting the symmetrical arrangement of terminal primary hydroxyl groups and internal secondary hydroxyl groups [4]. The compound exhibits a monoisotopic molecular mass of 122.057908808 daltons, reflecting the precise mass contribution of its constituent atoms [5] [10]. The molecular geometry displays twofold axial symmetry with a straight carbon-chain conformation that facilitates extensive intermolecular hydrogen bonding interactions [9].
Table 1: Fundamental Molecular Properties of D-Threitol
Property | Value | Reference |
---|---|---|
Molecular Formula | C4H10O4 | [1] |
Average Molecular Weight | 122.12 g/mol | [4] |
Monoisotopic Mass | 122.057908808 Da | [5] |
CAS Registry Number | 2418-52-2 | [1] |
InChI Key | UNXHWFMMPAWVPI-QWWZWVQMSA-N | [1] |
SMILES Notation | OCC@@HC@HCO | [4] |
D-Threitol exhibits distinct stereochemical properties characterized by two chiral centers located at the second and third carbon atoms of the molecular framework [6] [7]. The stereochemical configuration follows the (2R,3R) designation according to the Cahn-Ingold-Prelog priority rules, distinguishing this enantiomer from its mirror image L-threitol [5] [7] [13]. The compound exists as one member of an enantiomeric pair, with D-threitol and L-threitol representing non-superimposable mirror images that exhibit identical physical properties except for their optical rotation behavior [7] [13].
The stereochemical relationship extends to the diastereomeric comparison with erythritol, which possesses a different spatial arrangement of hydroxyl groups [2] [7]. While D-threitol maintains the (2R,3R) configuration, erythritol exhibits a (2S,3R) configuration, creating distinct physical and chemical properties between these tetritol isomers [7] [13]. The enantiomeric relationship between D-threitol and L-threitol results in identical melting points, solubility characteristics, and spectroscopic properties, with optical activity serving as the primary distinguishing feature [7] [13].
The stereochemical integrity of D-threitol remains stable under standard conditions, although epimerization can occur under harsh chemical treatments or elevated temperatures [22]. The compound's chiral centers contribute to its biological activity and metabolic pathways, particularly in human metabolism where D-threitol serves as the primary end product of D-xylose metabolism [10] [23].
D-Threitol crystallizes in the trigonal space group P3(1)21, containing three molecules per unit cell under standard crystallographic conditions [9]. The crystal structure analysis at varying temperatures reveals unit cell parameters of a = 10.0995(5) Å and c = 4.8407(4) Å at 119 K, with slight expansion to a = 10.1405(8) Å and c = 4.8767(4) Å at 298 K [9]. The crystallographic refinement achieved agreement R-factors of 0.050 for 302 intensities at low temperature and 0.069 for 244 intensities at room temperature [9].
The molecular packing within the crystal lattice demonstrates extensive hydrogen bonding networks, with hydroxyl groups forming infinite chains extending parallel to the threefold screw axis [9]. The crystal structure exhibits disorder in one hydroxyl hydrogen position, creating alternate chains with reversed donor-acceptor orientations throughout the lattice [9]. This hydrogen bonding pattern contributes to the compound's stability and influences its physical properties, including melting point and solubility characteristics [9].
The crystalline form appears as needle-like crystals with a white to beige coloration [4] [8]. The crystal morphology reflects the molecular symmetry and intermolecular interactions, with the elongated habit corresponding to the preferred growth direction along the hydrogen-bonded chains [7]. The crystallographic data provides essential information for understanding the solid-state behavior and polymorphic potential of D-threitol under different environmental conditions [9].
D-Threitol exhibits negative optical rotation with a specific rotation [α]20/D of -14° measured at a concentration of 2 grams per 100 milliliters in ethanol [4]. Alternative measurements report optical rotation values of [α]20/D = -4.0° at a concentration of 7 grams per 100 milliliters in water, demonstrating solvent-dependent variations in optical activity [7] [13]. The optical rotation behavior serves as a fundamental identifier for the D-enantiomer and provides a reliable method for enantiomeric purity assessment [4] [13].
The chiroptical properties of D-threitol reflect the contribution of both chiral centers to the overall molecular optical activity [7]. The magnitude and sign of optical rotation depend on the wavelength of incident light, temperature, solvent system, and concentration of the solution [4] [13]. Comparative studies with the L-enantiomer reveal essentially equal but opposite optical rotation values, confirming the enantiomeric relationship between the two forms [7] [13].
D-Threitol exhibits a melting point range of 88-90°C under standard atmospheric conditions, demonstrating excellent thermal stability within this temperature range [4] [7] [8]. Differential scanning calorimetry measurements reveal melting temperatures between 84-86°C with onset temperatures independent of heating rate, indicating consistent phase transition behavior [15]. The compound displays significant supercooling phenomena, with solidification temperatures ranging from 15-22°C depending on cooling rate conditions [15].
The heat of fusion for D-threitol measures approximately 225 kilojoules per kilogram, equivalent to 305 kilojoules per cubic decimeter in the solid state at 60°C [15]. This latent heat value approaches that of ice (305 kJ/dm³), making D-threitol suitable for thermal energy storage applications [15]. The specific heat capacity varies with temperature, measuring 1.28 kilojoules per kilogram-kelvin at 20°C, 1.61 kilojoules per kilogram-kelvin at 60°C, and 2.77 kilojoules per kilogram-kelvin at 140°C [15].
Table 2: Thermodynamic Properties of D-Threitol
Property | Value | Temperature | Reference |
---|---|---|---|
Melting Point | 88-90°C | Standard conditions | [4] |
Heat of Fusion | 225 kJ/kg | Melting point | [15] |
Specific Heat | 1.28 kJ/kg·K | 20°C | [15] |
Specific Heat | 1.61 kJ/kg·K | 60°C | [15] |
Density (predicted) | 1.430 g/cm³ | 20°C | [8] |
Boiling Point (predicted) | 330.0°C | Standard pressure | [8] |
The thermal conductivity of D-threitol measures 0.73 watts per meter-kelvin at 20°C and decreases to 0.48 watts per meter-kelvin at 100°C [15]. These thermal properties exceed those of typical paraffin compounds, with octadecane exhibiting thermal conductivity values of only 0.148 watts per meter-kelvin at 20°C [15]. The combination of high latent heat and favorable thermal conductivity makes D-threitol an attractive candidate for phase change material applications [15].
D-Threitol demonstrates characteristic reactivity patterns associated with polyhydric alcohols, with four hydroxyl groups providing multiple sites for chemical modification [3] [22]. The primary hydroxyl groups at the terminal carbon positions exhibit enhanced reactivity compared to the secondary hydroxyl groups at the internal positions [22]. This differential reactivity enables selective functionalization strategies in synthetic organic chemistry applications [3].
The compound undergoes typical alcohol reactions including esterification, etherification, and oxidation processes [3] [22]. Esterification reactions with carboxylic acids or acid derivatives proceed readily under standard conditions, with the primary hydroxyl groups showing preferential reactivity [22]. The formation of tosylate esters demonstrates selective activation of specific hydroxyl positions for subsequent nucleophilic substitution reactions [12] [30].
Protecting group chemistry plays a crucial role in D-threitol derivatization, with acetonide formation providing selective protection of vicinal hydroxyl groups [11] [16]. The 2,3-O-isopropylidene derivative serves as a valuable synthetic intermediate, enabling selective functionalization of the remaining primary hydroxyl groups [11] [16]. Oxidation reactions can convert D-threitol to corresponding aldoses or carboxylic acids depending on reaction conditions and oxidizing agents employed [22].
The compound exhibits stability under neutral aqueous conditions but may undergo degradation under strongly acidic or basic environments [27]. Intramolecular dehydration reactions occur at elevated temperatures in aqueous solution, leading to the formation of cyclic anhydride products [27]. The dehydration kinetics depend on molecular clustering effects and hydrogen bonding interactions between D-threitol molecules [27].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of D-threitol through both one-dimensional and two-dimensional experimental approaches [17] [19]. Proton nuclear magnetic resonance spectra recorded at 600 megahertz in deuterium oxide reveal characteristic chemical shift patterns for the hydroxyl-bearing carbon atoms [19]. The 1H-13C heteronuclear single quantum coherence experiment demonstrates direct carbon-hydrogen correlations, enabling unambiguous assignment of all carbon and hydrogen signals [17].
Carbon-13 nuclear magnetic resonance spectroscopy confirms the symmetrical nature of the D-threitol structure through the observation of four distinct carbon resonances [17]. The chemical shifts reflect the electronic environment of each carbon atom, with terminal primary carbons appearing upfield relative to the internal secondary carbons [17]. Two-dimensional nuclear magnetic resonance experiments provide additional structural confirmation and facilitate the assignment of complex multipicity patterns [17].
Mass spectrometry analysis of D-threitol employs multiple ionization techniques to generate characteristic fragmentation patterns [1] [21]. Gas chromatography-mass spectrometry following trimethylsilyl derivatization produces molecular ion peaks at mass-to-charge ratio 410.216 for the tetrakis(trimethylsilyl) derivative [21]. The fragmentation pattern includes prominent ions at mass-to-charge ratios 147, 103, and 117, providing diagnostic information for compound identification [1].
Table 3: Spectroscopic Characterization Data for D-Threitol
Technique | Key Features | Experimental Conditions | Reference |
---|---|---|---|
1H NMR | Characteristic CH and CH2 patterns | 600 MHz, D2O | [19] |
13C NMR | Four carbon signals | 600 MHz, D2O | [17] |
2D HSQC | Carbon-hydrogen correlations | 600 MHz, D2O | [17] |
GC-MS (TMS) | Molecular ion at m/z 410 | 70 eV EI | [21] |
LC-MS | Fragment ions at m/z 71, 59, 89 | Positive mode | [1] |
Infrared spectroscopy reveals characteristic absorption bands associated with hydroxyl stretching vibrations and hydrogen bonding interactions [20]. The manifestation of hydrogen bonding in infrared spectra shows temperature-dependent variations between 300-20 K, with at least seven distinct bands corresponding to differently hydrogen-bonded hydroxyl groups [20]. The out-of-plane bending vibrational modes provide structural information about the hydrogen bonding network within crystalline D-threitol [20].
High-performance liquid chromatography provides effective separation and quantitative analysis of D-threitol using various stationary phase chemistries [28] [29]. Reversed-phase chromatography employing C18 columns enables separation from related tetritol isomers and other polyol compounds [29]. The chromatographic behavior depends on the mobile phase composition, with aqueous-organic solvent systems providing optimal resolution [29].
Gas chromatography analysis requires derivatization of D-threitol to enhance volatility and thermal stability [22] [33]. Trimethylsilyl derivatization represents the most common approach, converting all hydroxyl groups to trimethylsilyl ethers [21] [22]. The derivatized compound exhibits excellent chromatographic properties with sharp peak shapes and reproducible retention times [22].
Chiral chromatography enables enantiomeric separation of D-threitol from L-threitol using specialized chiral stationary phases [28] [33]. The separation relies on differential interactions between enantiomers and the chiral selector, providing baseline resolution under optimized conditions [33]. This approach proves essential for enantiomeric purity determination and optical resolution of racemic mixtures [33].
Thin-layer chromatography offers a rapid screening method for D-threitol identification and purity assessment [32]. Silica gel plates with appropriate solvent systems provide adequate separation from common impurities and related compounds [32]. The compound can be visualized using various detection methods including sulfuric acid charring and specific color reagents [32].
Table 4: Chromatographic Methods for D-Threitol Analysis
Method | Stationary Phase | Mobile Phase | Detection | Reference |
---|---|---|---|---|
HPLC-RP | C18 column | Water-acetonitrile | UV, ELSD | [29] |
GC-MS | Capillary column | Helium carrier | Mass spectrometry | [21] |
Chiral HPLC | Chiral selector | Polar organic | Optical rotation | [33] |
TLC | Silica gel | Mixed solvents | Chemical staining | [32] |
Irritant